Cas no 65827-57-8 (3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose)

3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose is a protected derivative of D-mannose, widely employed in carbohydrate chemistry for selective glycosylation reactions. The benzyl groups at the 3- and 4-positions provide stability against nucleophilic attack while allowing selective deprotection under mild conditions. The acetyl groups at the 1-, 2-, and 6-positions enhance solubility in organic solvents and facilitate further functionalization. This compound is particularly valuable in the synthesis of complex oligosaccharides and glycoconjugates due to its well-defined stereochemistry and reactivity. Its robust protecting group strategy ensures high yields in glycosidic bond formation, making it a preferred intermediate in medicinal and synthetic chemistry applications.
3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose structure
65827-57-8 structure
Product Name:3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose
CAS No:65827-57-8
MF:C26H30O9
MW:486.511008739471
CID:962627
PubChem ID:13964987
Update Time:2025-06-12

3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose Chemical and Physical Properties

Names and Identifiers

    • 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose
    • 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose
    • 3,4-DI-O-BENZYL-1,2,6-TRI-O-ACETYL-A-D-MANNOPYRANOSE
    • 1,2,6-trimethyl-pyridinium
    • 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-D-mannopyranose
    • 2,6,N-Trimethylpyridinium
    • N,2,6-trimethylpyridinium cation
    • N-Methyl-2,6-dimethyl-pyridinium
    • Pyridinium,1,2,6-trimethyl
    • [(2R,3R,4S,5S,6R)-5,6-diacetyloxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate
    • W-203437
    • [(2R,3R,4S,5S,6R)-5,6-BIS(ACETYLOXY)-3,4-BIS(BENZYLOXY)OXAN-2-YL]METHYL ACETATE
    • 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl- alpha -D-mannopyranose
    • 65827-57-8
    • 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-alpha-D-mannopyranose
    • 1,2,6-tri-O-Acetyl-3,4-di-O-benzyl alpha-D-mannopyranose
    • Inchi: 1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(32-15-21-12-8-5-9-13-21)25(33-18(2)28)26(35-22)34-19(3)29/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25+,26+/m1/s1
    • InChI Key: NBSOZVWQAKGBSC-JMTTVTNBSA-N
    • SMILES: O1[C@@H]([C@H]([C@H]([C@@H]([C@H]1COC(C)=O)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 486.18900
  • Monoisotopic Mass: 486.18898253g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 13
  • Complexity: 684
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • Density: 1.24
  • Melting Point: 73-75°C
  • Boiling Point: 572°C at 760 mmHg
  • Flash Point: 243°C
  • Refractive Index: 1.555
  • Solubility: Dichloromethane, Ether, Ethyl acetate, Methanol
  • PSA: 106.59000
  • LogP: 2.94000
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose Security Information

3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D421000-250mg
3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose
65827-57-8
250mg
$150.00 2023-05-18
TRC
D421000-2.5g
3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose
65827-57-8
2.5g
$1171.00 2023-05-18
A2B Chem LLC
AH17138-200mg
1,2,6-Tri-o-acetyl-3,4-di-o-benzyl-alpha-d-mannopyranose
65827-57-8
200mg
$558.00 2024-04-19
A2B Chem LLC
AH17138-1g
1,2,6-Tri-o-acetyl-3,4-di-o-benzyl-alpha-d-mannopyranose
65827-57-8
1g
$944.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595475-200mg
(2R,3S,4S,5R,6R)-6-(acetoxymethyl)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2,3-diyl diacetate
65827-57-8 98%
200mg
¥777 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595475-500mg
(2R,3S,4S,5R,6R)-6-(acetoxymethyl)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2,3-diyl diacetate
65827-57-8 98%
500mg
¥1554 2023-04-13
Biosynth
MT04699-200 mg
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose
65827-57-8
200mg
$66.07 2023-01-03
Biosynth
MT04699-500 mg
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose
65827-57-8
500MG
$133.41 2023-01-03
Biosynth
MT04699-1000 mg
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose
65827-57-8
1g
$200.11 2023-01-03
Biosynth
MT04699-2500 mg
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose
65827-57-8
2.5g
$383.58 2023-01-03

3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose Production Method

Additional information on 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose

Introduction to 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose (CAS No. 65827-57-8)

3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose, identified by the chemical registration number 65827-57-8, is a well-characterized glycoside derivative that has garnered significant attention in the field of pharmaceutical chemistry and glycobiology. This compound serves as a crucial intermediate in the synthesis of complex carbohydrate-based molecules, including glycoproteins and glycosaminoglycans, which are integral to various biological processes. The structural features of 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose, particularly its acetylated and benzylated hydroxyl groups, enhance its stability and reactivity, making it a valuable tool in synthetic organic chemistry.

The utility of 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose extends beyond its role as a synthetic intermediate. Recent advancements in carbohydrate chemistry have highlighted its potential in the development of novel therapeutic agents. For instance, studies have demonstrated its efficacy in constructing glycosidic linkages that mimic natural oligosaccharides found on cell surfaces. These natural oligosaccharides play pivotal roles in cell signaling, immune responses, and pathogen recognition. By leveraging 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose, researchers can design and synthesize modified glycoconjugates with tailored biological activities.

In the realm of drug discovery, 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose has been utilized in the creation of carbohydrate-based vaccines and immunomodulators. The benzyl protecting groups provide a means to selectively modify the molecule while preserving its core structural integrity. This selective modification is critical for fine-tuning the immunogenicity and pharmacokinetic properties of vaccine candidates. Moreover, the acetyl groups contribute to the compound's solubility and stability in various solvents, facilitating its use in both laboratory-scale reactions and large-scale pharmaceutical production.

Recent research has also explored the role of 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose in the development of inhibitors targeting glycosidases and glycosyltransferases. These enzymes are essential for carbohydrate metabolism and are implicated in various diseases, including cancer and infectious disorders. By inhibiting these enzymes with structurally optimized derivatives of 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose, researchers aim to disrupt pathogenic processes and develop novel therapeutic strategies. The benzyl and acetyl groups on this compound allow for precise structural modifications that can enhance binding affinity and selectivity against target enzymes.

The synthesis of 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose involves a series of well-established chemical transformations that highlight its synthetic versatility. The protection-deprotection strategies employed during its preparation underscore the importance of regioselective functionalization in carbohydrate chemistry. Advanced synthetic methodologies have further refined these processes, enabling higher yields and purities of the final product. These improvements are crucial for scaling up production while maintaining the integrity of the compound for downstream applications.

The applications of 3,4-Di-O-benzyl-1,2,6-tri-O-acetyl-α-D-mannopyranose are not limited to pharmaceuticals; they also extend to agrochemicals and biomaterials. In agrochemical research, modified carbohydrates derived from this compound have shown promise as biopesticides and plant growth regulators. The ability to tailor the structure of these derivatives allows for the development of environmentally friendly alternatives to traditional chemical pesticides. Similarly,in biomaterials science,glycosidic linkages constructed using intermediates like 3,4-di-o-benzyl-l,2,6-tri-o-acetyl-a-d-mannopyranose contribute to the development of biodegradable polymers and hydrogels with tailored mechanical properties.

The growing interest in carbohydrate-based therapeutics has spurred innovation in analytical techniques for characterizing derivatives like 3,4-di-o-benzyl-l,2,6-tri-o-acetyl-a-d-mannopyranose。 High-resolution NMR spectroscopy、mass spectrometry、and X-ray crystallography are routinely employed to elucidate their structures at an atomic level。These advanced analytical methods provide critical insights into conformational dynamics、stereochemistry、and interactions with biological targets。 Such detailed structural information is essential for optimizing synthetic routes and predicting biological activities。

Future directions in the study of 3,4-di-o-benzyl-l,2,6-tri-o-acetyl-a-d-mannopyranose include exploring its potential as a chiral building block for asymmetric synthesis。 The presence of multiple stereocenters allows for diverse derivatization strategies, enabling access to enantiomerically pure glycosides with unique biological properties。 Additionally, computational modeling techniques are being increasingly utilized to predict reaction outcomes and optimize synthetic pathways before experimental validation。

The role of carbohydrates as information carriers is another emerging area where 3,4-di-o-benzyl-l,2,6-tri-o-acetyl-a-d-mannopyranose plays a significant role。 Oligosaccharides derived from this intermediate have been investigated for their potential as molecular tags or probes in diagnostic assays。 Their ability to selectively bind to specific biomolecules makes them valuable tools for detecting pathogens、analyzing disease biomarkers、and monitoring therapeutic responses。

In conclusion,3,4-di-o-benzyl-l,2,6-tri-o-acetyl-a-d-mannopyranose (CAS No.65827-57-8) is a versatile glycoside derivative with broad applications across pharmaceuticals、agrochemicals、and biomaterials science。 Its unique structural features make it an indispensable tool for constructing complex carbohydrate-based molecules that mimic natural glycoconjugates.Advances in synthetic methodologies、analytical techniques、and computational modeling continue to expand its utility as a key intermediate in drug discovery、biomarker development.As research progresses.the full potential of this compound is expected to be realized through innovative applications that address global health challenges。

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.